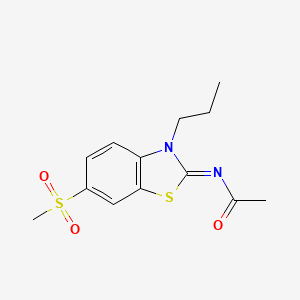

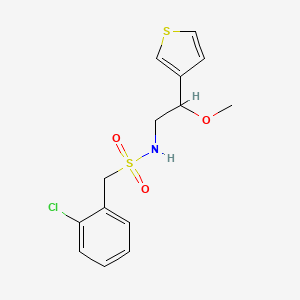

![molecular formula C22H18N2O3S B2629617 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 312742-56-6](/img/structure/B2629617.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through the diazo-coupling process between aniline derivatives and other compounds .Applications De Recherche Scientifique

Anticancer Activity

Research on benzothiazole derivatives, including compounds structurally related to "N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide", has shown significant potential in anticancer activities. For instance, the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against several cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidant agents, which could indirectly contribute to their anticancer properties (Ahmad et al., 2012).

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. A study on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride revealed broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014). This indicates the versatility of benzothiazole derivatives in combating various microbial infections.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been investigated, showing these compounds can improve the antioxidating activities in models of oxidative stress. For example, the effect of benzothiazole derivatives on the antioxidating activities of high-fat-fed mice demonstrated an improvement in the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), catalase (CAT), and a reduction in malondialdehyde (MDA) levels, suggesting these compounds could be beneficial in managing oxidative stress-related conditions (Erbin, 2013).

Orientations Futures

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide”, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic pathways and exploring their potential applications in drug development .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their observed biological activities .

Pharmacokinetics

Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-tubercular activity .

Action Environment

The action of benzothiazole derivatives can be influenced by various environmental factors .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVVNYWBKBHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

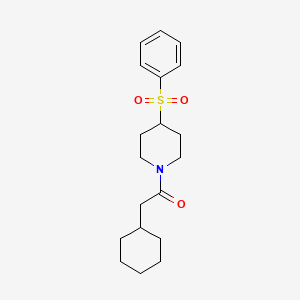

![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)

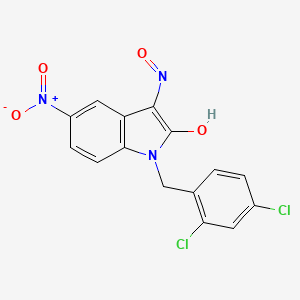

![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2629539.png)

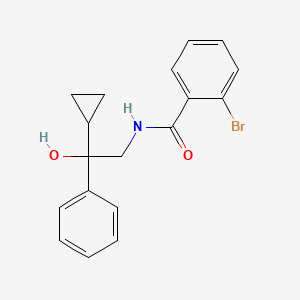

![(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B2629540.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide](/img/structure/B2629541.png)

![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)

![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)